2-Butanone, 3-methyl-4-(4-(1-methylethyl)cyclohexyl)-

Description

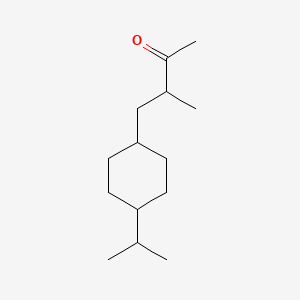

The compound 2-Butanone, 3-methyl-4-(4-(1-methylethyl)cyclohexyl)- is a branched ketone featuring a cyclohexyl ring substituted with an isopropyl group (1-methylethyl) at the 4-position and a methyl group at the 3-position of the butanone backbone. The compound is part of a broader class of substituted butanones, many of which exhibit unique steric and electronic properties due to their substituent arrangements .

Properties

CAS No. |

36779-84-7 |

|---|---|

Molecular Formula |

C14H26O |

Molecular Weight |

210.36 g/mol |

IUPAC Name |

3-methyl-4-(4-propan-2-ylcyclohexyl)butan-2-one |

InChI |

InChI=1S/C14H26O/c1-10(2)14-7-5-13(6-8-14)9-11(3)12(4)15/h10-11,13-14H,5-9H2,1-4H3 |

InChI Key |

AOQWZIUVPJRSBX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCC(CC1)CC(C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 3-methyl-4-(4-(1-methylethyl)cyclohexyl)- can be achieved through several synthetic routes. One common method involves the alkylation of 3-methyl-2-butanone with a suitable cyclohexyl derivative. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the 3-methyl-2-butanone, followed by the addition of the cyclohexyl derivative under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the production rate and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 3-methyl-4-(4-(1-methylethyl)cyclohexyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed under anhydrous conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Butanone, 3-methyl-4-(4-(1-methylethyl)cyclohexyl)- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Butanone, 3-methyl-4-(4-(1-methylethyl)cyclohexyl)- involves its interaction with molecular targets such as enzymes or receptors. The ketone group can form hydrogen bonds or covalent interactions with active sites, influencing the activity of the target molecule. The cyclohexyl and isopropyl groups contribute to the compound’s overall hydrophobicity and steric effects, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with 2-Butanone, 3-methyl-4-(4-(1-methylethyl)cyclohexyl)-:

Key Observations:

- Cyclohexyl vs. Cyclohexenyl Backbone: The presence of a cyclohexenyl group (as in dihydro-β-ionone) introduces unsaturation, reducing molecular symmetry and increasing reactivity compared to the fully saturated cyclohexyl group in the target compound .

- In contrast, the phenyl-substituted analogue (C₁₄H₂₀O) may exhibit enhanced aromatic interactions .

Thermodynamic and Physical Properties

Available data for dihydro-β-ionone (a close analogue) highlight key thermodynamic parameters:

| Property | Value (kJ/mol) | Method | Reference |

|---|---|---|---|

| Enthalpy of combustion (ΔcH°liquid) | -7901.8 ± 2.3 | Calorimetry | |

| Enthalpy of formation (ΔfH°liquid) | -173.8 ± 2.3 | Calorimetry |

However, its higher molecular weight (C₁₄H₂₄O vs. C₁₃H₂₂O for dihydro-β-ionone) suggests a marginally lower volatility and higher boiling point.

Functional Differences

- Applications: Dihydro-β-ionone is used in fragrances due to its floral odor, whereas phenyl-substituted butanones may serve as intermediates in pharmaceuticals . The target compound’s applications remain speculative but could align with flavor or polymer industries.

Biological Activity

Introduction

2-Butanone, 3-methyl-4-(4-(1-methylethyl)cyclohexyl)-, also known by its CAS number 36779-84-7, is a complex organic compound characterized by a unique structure that combines ketone and cycloalkane functionalities. This compound has garnered interest in various fields, particularly in industrial chemistry and biochemistry, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 238.37 g/mol. Its structure features a butanone backbone with additional methyl and cyclohexyl groups, influencing its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₆O |

| Molecular Weight | 238.37 g/mol |

| IUPAC Name | 2-Butanone, 3-methyl-4-(4-(1-methylethyl)cyclohexyl)- |

| CAS Number | 36779-84-7 |

Biological Activity

Mechanism of Action

The biological activity of 2-butanone derivatives often involves interactions with biological systems through mechanisms such as:

- Nucleophilic Addition Reactions : The presence of the carbonyl group in the ketone structure allows for nucleophilic attacks, which can lead to various biological effects.

- Receptor Interaction : This compound may interact with specific receptors in the body, potentially influencing metabolic pathways.

Case Studies and Research Findings

- Toxicological Studies : Research has indicated that compounds similar to 2-butanone can exhibit varying degrees of toxicity depending on their structure. For instance, studies have shown that certain ketones can induce cytotoxic effects in human cell lines, highlighting the importance of structural modifications on biological activity.

- Fragrance Allergen Studies : The European Commission's Scientific Committee on Consumer Safety has examined compounds like 2-butanone derivatives for their potential allergenic properties when used in cosmetics and fragrances. The findings suggest that certain structural features can lead to sensitization in individuals .

- Volatile Organic Compounds (VOCs) : Emerging research on VOCs indicates that compounds like 2-butanone may serve as biomarkers for various diseases, including cancer. Studies have explored how these compounds can be detected non-invasively in breath samples, providing insights into their biological significance .

Comparative Analysis

To better understand the uniqueness of 2-butanone, 3-methyl-4-(4-(1-methylethyl)cyclohexyl)-, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Methylbutan-2-one | Similar ketone structure | More branched structure; less steric hindrance |

| Isopropyl methyl ketone | Contains isopropyl group | Lower molecular weight; simpler structure |

| Cyclohexanone | Ketone with cyclic structure | No branching; different physical properties |

This table illustrates how the structural complexity of 2-butanone, 3-methyl-4-(4-(1-methylethyl)cyclohexyl)- contributes to its distinct chemical behavior and potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.